

spectroscopic data for 2-Hydroxy-3,4-dimethylbenzoic acid

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Compound of Interest

Compound Name: 2-Hydroxy-3,4-dimethylbenzoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Hydroxy-3,4-dimethylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a molecular architecture of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide provides a comprehensive overview of the spectroscopic techniques utilized to characterize this compound, offering insights into the principles of each method and the interpretation of the resulting data. As direct experimental spectra for this specific molecule are not widely published, this document will leverage established spectroscopic principles and data from closely related analogs to predict and interpret the spectral features of **2-Hydroxy-3,4-dimethylbenzoic acid**.

Molecular Structure and Spectroscopic Implications

The structure of **2-Hydroxy-3,4-dimethylbenzoic acid** ($C_9H_{10}O_3$) incorporates several key functional groups that give rise to characteristic spectroscopic signals: a benzene ring, a carboxylic acid group, a hydroxyl group, and two methyl groups. The relative positions of these

substituents on the aromatic ring are crucial in defining the molecule's electronic environment and, consequently, its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principles of ¹H NMR

Proton NMR (¹H NMR) provides information about the number of different types of protons, the number of protons of each type, and the connectivity of protons in a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin splitting, which provides information about neighboring protons.

Predicted ¹H NMR Spectrum and Interpretation for **2-Hydroxy-3,4-dimethylbenzoic acid**

A standard ¹H NMR spectrum is recorded on an instrument like a Bruker Avance-400, operating at 400 MHz for ¹H NMR, using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[1]

- **Aromatic Protons:** The benzene ring has two remaining protons. The proton at C5 will be a doublet, and the proton at C6 will also be a doublet due to coupling with each other. Their chemical shifts will be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group.
- **Methyl Protons:** The two methyl groups at C3 and C4 are in different electronic environments and are expected to appear as two distinct singlets.
- **Hydroxyl and Carboxylic Acid Protons:** The hydroxyl (-OH) and carboxylic acid (-COOH) protons are acidic and will each appear as a broad singlet. Their chemical shifts can vary significantly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for **2-Hydroxy-3,4-dimethylbenzoic acid**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H5 (Aromatic)	~6.8-7.2	Doublet	1H
H6 (Aromatic)	~7.5-7.9	Doublet	1H
-CH ₃ (at C3)	~2.2-2.4	Singlet	3H
-CH ₃ (at C4)	~2.1-2.3	Singlet	3H
-OH (Phenolic)	~9.0-12.0	Broad Singlet	1H
-COOH (Carboxylic)	~10.0-13.0	Broad Singlet	1H

Experimental Protocol: Acquiring a ¹H NMR Spectrum

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxy-3,4-dimethylbenzoic acid** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

Principles of ¹³C NMR

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal is indicative of the carbon's electronic environment.

Predicted ¹³C NMR Spectrum and Interpretation for **2-Hydroxy-3,4-dimethylbenzoic acid**

A standard ^{13}C NMR spectrum is recorded on an instrument like a Bruker Avance-400, operating at 100 MHz for ^{13}C NMR.[1]

- **Aromatic Carbons:** The six aromatic carbons will give rise to six distinct signals. The chemical shifts will be influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) will be shifted downfield, as will the carbon attached to the carboxylic acid (C1).
- **Methyl Carbons:** The two methyl carbons will appear as two separate signals in the aliphatic region of the spectrum.
- **Carboxyl Carbon:** The carbon of the carboxylic acid group will appear at a significantly downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.[2]

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Hydroxy-3,4-dimethylbenzoic acid**

Carbon Assignment	Predicted Chemical Shift (ppm)
C1 (Aromatic, -COOH)	~120-125
C2 (Aromatic, -OH)	~155-160
C3 (Aromatic, -CH ₃)	~135-140
C4 (Aromatic, -CH ₃)	~140-145
C5 (Aromatic)	~115-120
C6 (Aromatic)	~125-130
-CH ₃ (at C3)	~15-20
-CH ₃ (at C4)	~18-23
-COOH (Carboxylic)	~170-175

Experimental Protocol: Acquiring a ^{13}C NMR Spectrum

- **Sample Preparation:** Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

- Instrument Setup: Place the sample in the spectrometer, and tune and shim the instrument for the ^{13}C frequency.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A longer acquisition time and a greater number of scans are usually required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Molecular Structure and NMR Assignments

Caption: Structure of **2-Hydroxy-3,4-dimethylbenzoic acid** with atom numbering.

Infrared (IR) Spectroscopy

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Expected IR Spectrum and Interpretation for **2-Hydroxy-3,4-dimethylbenzoic acid**

- O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm^{-1} due to the hydrogen-bonded O-H stretching of the carboxylic acid. The phenolic O-H stretch will likely be a sharper band around 3200-3600 cm^{-1} .
- C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of small peaks between 3000 and 3100 cm^{-1} . Aliphatic C-H stretching from the methyl groups will be observed between 2850 and 3000 cm^{-1} .
- C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm^{-1} is characteristic of the C=O stretching of the carboxylic acid.
- C=C Stretching: Aromatic C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm^{-1} region.

- C-O Stretching: The C-O stretching of the carboxylic acid and the phenol will appear in the 1210-1320 cm^{-1} region.

Table 3: Expected IR Absorption Bands for **2-Hydroxy-3,4-dimethylbenzoic acid**

Functional Group	Vibrational Mode	Expected Frequency (cm^{-1})	Intensity
Carboxylic Acid	O-H Stretch	2500-3300	Broad, Strong
Phenol	O-H Stretch	3200-3600	Sharp, Medium
Aromatic C-H	C-H Stretch	3000-3100	Medium to Weak
Aliphatic C-H	C-H Stretch	2850-3000	Medium
Carboxylic Acid	C=O Stretch	1680-1710	Strong, Sharp
Aromatic C=C	C=C Stretch	1450-1600	Medium to Weak
Carboxylic Acid/Phenol	C-O Stretch	1210-1320	Strong

Experimental Protocol: Acquiring an IR Spectrum (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Background Scan: Run a background spectrum of the empty ATR crystal.
- Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and any fragment ions are separated and detected.

Expected Mass Spectrum and Fragmentation for **2-Hydroxy-3,4-dimethylbenzoic acid**

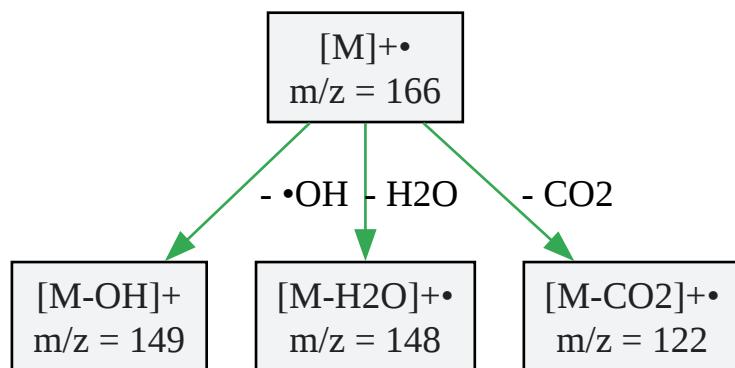
The monoisotopic mass of **2-Hydroxy-3,4-dimethylbenzoic acid** is 166.06299 Da.[\[3\]](#)

- Molecular Ion Peak (M^+): The molecular ion peak is expected at an m/z of 166.
- Key Fragmentation Patterns:
 - Loss of a hydroxyl radical ($\bullet OH$) from the carboxylic acid group would result in a fragment at m/z 149.
 - Loss of a water molecule (H_2O) from the molecular ion, possibly involving the hydroxyl and a methyl group, could lead to a fragment at m/z 148.
 - Decarboxylation (loss of CO_2) would produce a fragment at m/z 122.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample is vaporized and then bombarded with high-energy electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated.

Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **2-Hydroxy-3,4-dimethylbenzoic acid**.

UV-Vis Spectroscopy

Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds, the most important transitions are $\pi \rightarrow \pi^*$.

Expected UV-Vis Spectrum for **2-Hydroxy-3,4-dimethylbenzoic acid**

The UV-Vis spectrum of **2-Hydroxy-3,4-dimethylbenzoic acid** in a solvent like methanol or ethanol is expected to show absorption maxima characteristic of a substituted benzene ring. For dihydroxybenzoic acid isomers, λ_{max} values are often observed around 258 nm and 292 nm.^[4] The exact positions of the absorption bands will be influenced by the specific substitution pattern.

Experimental Protocol: Acquiring a UV-Vis Spectrum

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
- Instrument Setup: Place a cuvette with the pure solvent in the spectrophotometer to serve as a blank.

- Data Acquisition: Replace the blank with a cuvette containing the sample solution and scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Summary of Spectroscopic Data

Table 4: Consolidated Spectroscopic Data for **2-Hydroxy-3,4-dimethylbenzoic acid**

Technique	Key Features and Expected Values
¹ H NMR	Aromatic protons (~6.8-7.9 ppm), two methyl singlets (~2.1-2.4 ppm), broad OH and COOH signals.
¹³ C NMR	Carboxyl carbon (~170-175 ppm), aromatic carbons (~115-160 ppm), methyl carbons (~15-23 ppm).
IR	Broad O-H (2500-3300 cm ⁻¹), strong C=O (1680-1710 cm ⁻¹), C-O (1210-1320 cm ⁻¹).
MS	Molecular ion (M ⁺) at m/z 166, fragments at m/z 149, 148, 122.
UV-Vis	Absorption maxima expected in the range of 250-300 nm.

Conclusion

The comprehensive spectroscopic characterization of **2-Hydroxy-3,4-dimethylbenzoic acid** relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. While direct experimental data may be limited, a thorough understanding of spectroscopic principles and the analysis of related compounds allows for a robust prediction and interpretation of its spectral properties. This guide provides the foundational knowledge for researchers to confidently identify and characterize this and similar molecules, which is a critical step in advancing drug discovery and materials science.

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